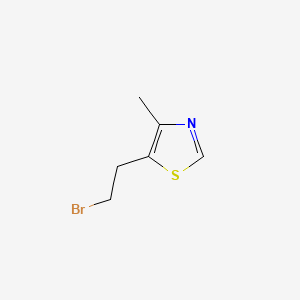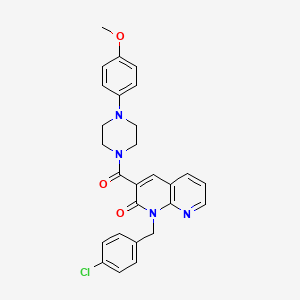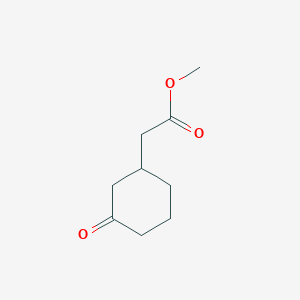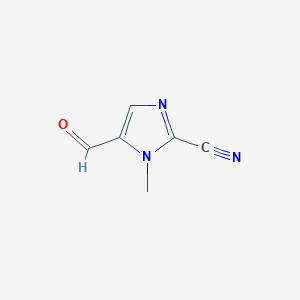
5-(2-Bromoethyl)-4-methyl-1,3-thiazole
Descripción general
Descripción
5-(2-Bromoethyl)-4-methyl-1,3-thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods, including the reaction of 2-bromoethylamine hydrobromide and 4-methyl-1,3-thiazole-5-carboxylic acid. In
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoethyl)-4-methyl-1,3-thiazole is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of the microorganisms. It has also been suggested that this compound may inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in tumor cells. However, the exact biochemical and physiological effects of this compound on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Bromoethyl)-4-methyl-1,3-thiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several potential future directions for the research on 5-(2-Bromoethyl)-4-methyl-1,3-thiazole. One of the areas of interest is the development of new thiazole-based fluorescent dyes using this compound as a reagent. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been used as a reagent in the synthesis of various compounds, including thiazole-based fluorescent dyes. However, further studies are needed to determine the potential applications of this compound in the treatment of various diseases and to determine its potential toxicity.
Aplicaciones Científicas De Investigación
5-(2-Bromoethyl)-4-methyl-1,3-thiazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been used as a reagent in the synthesis of various compounds, including thiazole-based fluorescent dyes.
Propiedades
IUPAC Name |
5-(2-bromoethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDOTQJFFNDJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
671-24-9 | |
| Record name | 5-(2-bromoethyl)-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)

![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2784934.png)

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2784938.png)

![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)


![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)